Physicochemical properties of (2R)-4-hydroxy-3-methylphenylglycine
Physicochemical properties of (2R)-4-hydroxy-3-methylphenylglycine
An In-depth Technical Guide A Technical Guide to the Physicochemical Characterization of (2R)-4-hydroxy-3-methylphenylglycine: A Framework for Novel Compound Analysis
Abstract
(2R)-4-hydroxy-3-methylphenylglycine is a novel non-proteogenic amino acid, structurally related to the known compound (2R)-4-hydroxyphenylglycine (HPG), a component of glycopeptide antibiotics[1]. As with any new chemical entity (NCE) intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. These properties govern a molecule's behavior from formulation to its interaction with biological systems, ultimately dictating its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive framework for the complete physicochemical characterization of (2R)-4-hydroxy-3-methylphenylglycine. It synthesizes theoretical predictions based on its structural relation to HPG with detailed, field-proven experimental protocols for empirical validation. The objective is to equip researchers with the rationale and the methodology required to build a robust data package for this promising compound, ensuring a foundation of scientific integrity for future drug development efforts.
The Imperative of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant rate of attrition often linked to suboptimal physicochemical properties[2]. Properties such as solubility, ionization state (pKa), and lipophilicity are not mere data points; they are critical determinants of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[3]. A molecule with high target affinity but poor solubility may never achieve therapeutic concentrations in the body[4]. Similarly, a compound with unfavorable lipophilicity may exhibit poor absorption or high metabolic turnover[5]. Therefore, a holistic approach that integrates the optimization of these properties early in the discovery process is essential for success[5].
Introducing (2R)-4-hydroxy-3-methylphenylglycine: A Structural Perspective
(2R)-4-hydroxy-3-methylphenylglycine is an analogue of (2R)-4-hydroxyphenylglycine (HPG). The key structural modification is the introduction of a methyl group at the C3 position of the phenyl ring.
Structural Comparison:
| Compound | Structure | Molecular Formula | Molecular Weight |
| (2R)-4-hydroxyphenylglycine (HPG) | Image of HPG structure | C₈H₉NO₃ | 167.16 g/mol [6] |
| (2R)-4-hydroxy-3-methylphenylglycine | Image of target molecule structure | C₉H₁₁NO₃ | 181.19 g/mol |
The addition of the C3-methyl group is predicted to have several key impacts:
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Increased Lipophilicity: The non-polar methyl group will increase the molecule's affinity for lipid environments, which is expected to raise its LogP value.
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Steric Effects: The methyl group may introduce steric hindrance, potentially influencing intermolecular interactions, crystal packing, and binding to biological targets.
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Electronic Effects: As an electron-donating group, the methyl substituent may subtly alter the acidity of the nearby phenolic hydroxyl group.
This guide will systematically outline the methods to quantify these anticipated effects.
Core Physicochemical Properties: A Blueprint for Characterization
This section details the theoretical importance and experimental determination of the core physicochemical properties of (2R)-4-hydroxy-3-methylphenylglycine. For context, known values for the parent compound, HPG, are provided as a baseline.
Ionization Constants (pKa)
The pKa values define the extent of ionization of a molecule at a given pH. For our target compound, which possesses a carboxylic acid, an amino group, and a phenolic hydroxyl group, understanding its ionization state across the physiological pH range (approx. 1.5 to 8.0) is critical for predicting its solubility, absorption, and distribution.[3]
Caption: Shake-flask method workflow for experimental LogP determination.
Experimental Protocol: Shake-Flask Method for LogP/LogD
Methodology:
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Phase Preparation: Pre-saturate n-octanol with the chosen aqueous buffer (e.g., phosphate buffered saline, pH 7.4 for LogD) and vice-versa by mixing and allowing them to separate. This step is critical to prevent volume changes during the experiment.
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Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer.
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Equilibration & Separation: Shake the mixture vigorously for a set time, then separate the two phases by centrifugation.
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Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique like HPLC-UV.
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Calculation: Calculate LogP or LogD using the formula: LogP/D = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
Melting Point
The melting point is the temperature at which a substance changes from a solid to a liquid state. It serves as a primary indicator of purity and provides insight into the strength of the crystal lattice.
Baseline Data (HPG): The melting point of HPG is approximately 240°C (with decomposition).[7]
Experimental Protocol: Capillary Melting Point Determination
Methodology:
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Sample Preparation: Ensure the sample is dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
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Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow melting range (<2°C) is indicative of high purity.
Spectroscopic and Analytical Confirmation
Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following standard techniques provide a comprehensive analytical profile.
Data Summary Table: Predicted vs. Baseline Physicochemical Properties
| Property | (2R)-4-hydroxyphenylglycine (Baseline) | (2R)-4-hydroxy-3-methylphenylglycine (Predicted/Target) | Rationale for Prediction / Experimental Goal |
| Molecular Weight | 167.16 g/mol [6] | 181.19 g/mol | Addition of -CH₂ group. To be confirmed by Mass Spec. |
| Melting Point | ~240°C (dec.) | To be determined | May change due to different crystal packing. |
| Aqueous Solubility | 5 g/L (20°C) [8] | Likely lower | Increased lipophilicity may reduce aqueous solubility. |
| pKa (COOH) | ~2.15 [9] | ~2.2 | Minimal change expected. |
| LogP | Low (negative value) | Higher than baseline | Addition of a lipophilic methyl group. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Protocol:
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Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). For example, starting with 5% acetonitrile and ramping to 95% over 20 minutes. The TFA ensures the protonation of acidic and basic groups for sharp peak shapes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set at a wavelength where the phenyl ring shows strong absorbance (e.g., 275 nm).
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Analysis: Inject a solution of the compound. Purity is calculated as the area of the main peak relative to the total area of all peaks. A purity level of >98% is typically desired for subsequent biological assays.
Spectroscopic Identification
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¹H NMR (Proton NMR): This will confirm the arrangement of protons. Key expected signals include the aromatic protons (which will show a different splitting pattern than HPG due to the methyl group), the alpha-proton, and the new methyl singlet.
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¹³C NMR (Carbon NMR): This will identify all unique carbon atoms in the molecule, including the additional methyl carbon.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight, and thus the elemental formula (C₉H₁₁NO₃), with high precision.[10]
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Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups: O-H stretch (hydroxyl), N-H stretch (amine), C=O stretch (carboxylic acid), and aromatic C-H stretches.[10][11]
Conclusion and Future Directions
The successful characterization of (2R)-4-hydroxy-3-methylphenylglycine using the framework outlined in this guide will generate a robust and reliable physicochemical data package. This foundational knowledge is indispensable for guiding rational decisions in subsequent stages of drug development, including formulation design, in vitro ADMET screening, and in vivo pharmacokinetic studies. By systematically determining these properties, researchers can de-risk their candidate molecule and build a solid, data-driven case for its advancement as a potential therapeutic agent.
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- MDPI. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, -.
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- PubChem. 4-Hydroxyphenylglycine.
- ChemicalBook. (2026). 4-Hydroxy-L-phenylglycine.
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